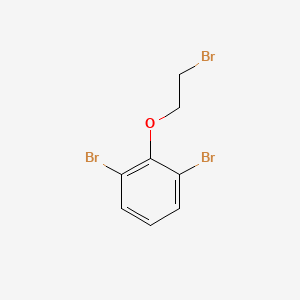

1,3-Dibromo-2-(2-bromoethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANKCYHHSNNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651944 | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-32-2 | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-2-(2-bromoethoxy)benzene

CAS Number: 206347-32-2

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(2-bromoethoxy)benzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and prospective applications, grounding all information in established chemical principles.

Introduction and Strategic Importance

This compound is a halogenated aromatic ether. Its structure, featuring a dibrominated benzene ring and a bromo-functionalized ethoxy chain, makes it a versatile precursor for the synthesis of more complex molecules. While specific literature on this compound is limited, its structural motifs suggest significant potential as a building block in the development of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic placement of three bromine atoms offers multiple reaction sites for sequential and selective chemical transformations.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 206347-32-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇Br₃O | [1][3][6] |

| Molecular Weight | 358.85 g/mol | [6] |

| Appearance | Liquid | [6] |

| Purity | ~95% | [6] |

| Synonyms | 2-(2,6-Dibromophenoxy)ethyl bromide, 2-Bromoethyl 2,6-dibromophenyl ether | [1][6] |

| InChI Key | GGANKCYHHSNNJR-UHFFFAOYSA-N | [6] |

Synthesis Protocol: Williamson Ether Synthesis

The most probable and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,6-dibromophenol is deprotonated to form the corresponding phenoxide, which then attacks the electrophilic carbon of 1,2-dibromoethane.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on analogous mono-alkylation reactions of phenols with 1,2-dibromoethane.[7]

-

Reaction Setup: To a solution of 2,6-dibromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

-

Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, evaporate the acetone under reduced pressure. Add water to the residue to dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Excess 1,2-dibromoethane and Base: Using an excess of both the alkylating agent and the base helps to drive the reaction towards the desired mono-alkylated product and minimizes the formation of the dialkylated by-product.[7]

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for Sₙ2 reactions, as it dissolves both the reactants and the intermediate phenoxide to a reasonable extent.

-

Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[7]

Potential Reactivity and Synthetic Applications

The three bromine atoms in this compound possess different reactivities, which can be exploited for selective chemical transformations.

-

Aromatic Bromines: The two bromine atoms on the benzene ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.

-

Aliphatic Bromine: The bromine atom on the ethoxy side chain is a good leaving group in nucleophilic substitution reactions. This enables the introduction of various nucleophiles, such as amines, azides, and thiols, to further functionalize the molecule.

Precursor to Dibenzo[b,f][9][10]oxazepine Derivatives

A key potential application of this compound is in the synthesis of dibenzo[b,f][9]oxazepine derivatives.[9][10][11] These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[10]

Caption: Hypothetical route to dibenzo[b,f][9]oxazepines.

This synthetic strategy would likely involve an initial intermolecular N-arylation followed by an intramolecular O-arylation or a related cyclization reaction.

Characterization Techniques

For the structural elucidation and purity assessment of this compound, a combination of spectroscopic and chromatographic techniques would be employed. Based on methods used for structurally related compounds, the following protocols can be adapted.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the benzene ring protons and in the aliphatic region for the ethoxy protons.

-

¹³C NMR: Will provide information on all carbon atoms in the molecule, with characteristic shifts for carbons attached to bromine and oxygen.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a tribrominated compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the C-O-C ether linkage and the aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[12]

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound, while not extensively documented in the scientific literature, represents a valuable and versatile building block for organic synthesis. Its potential for the construction of complex heterocyclic systems, particularly those of pharmaceutical interest, is significant. This guide provides a foundational understanding of its synthesis, properties, and potential applications, offering a starting point for researchers looking to explore the chemistry of this intriguing molecule.

References

-

A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate. Retrieved from [Link]

-

Recent advances in dibenzo[b,f][9]oxazepine synthesis. (2025). ResearchGate. Retrieved from [Link]

-

Synthetic pathway for synthesis of dibenz-[b,f][9]-oxazepine derivatives (MJ1 - MJ12). (2025). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][9]thiazepines, Dibenzo[b,f][9]oxazepines, Benzothiazoles, and Benzimidazoles. (2025). ResearchGate. Retrieved from [Link]

-

Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). PMC. Retrieved from [Link]

-

1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. PubChem. Retrieved from [Link]

-

Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

This compound [206347-32-2]. Chemical synthesis. Retrieved from [Link]

-

Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. Retrieved from [Link]

-

Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene... Filo. Retrieved from [Link]

-

1,3-Dibromo-2-(3-bromophenoxy)benzene. PubChem. Retrieved from [Link]

-

2,6-Dibromophenol. PubChem. Retrieved from [Link]

-

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. Retrieved from [Link]

-

Aromatic Reactivity. MSU chemistry. Retrieved from [Link]

Sources

- 1. This compound [206347-32-2] | King-Pharm [king-pharm.com]

- 2. 206347-32-2 this compound [king-pharm.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 206347-32-2|this compound|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. Benzene, 1,3-dibromo-2-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1,3-Dibromo-2-(2-bromoethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2-(2-bromoethoxy)benzene. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available data with established principles of organic chemistry to offer insights into its molecular characteristics, potential reactivity, and hypothetical applications. Given the scarcity of specific experimental data for this compound, this guide emphasizes the theoretical underpinnings of its behavior, drawing parallels with structurally related polybrominated diphenyl ethers (PBDEs). The content herein is intended to serve as a foundational resource, highlighting areas for future experimental validation and exploring the potential of this molecule in synthetic chemistry.

Introduction

This compound is an organobromine compound featuring a benzene ring substituted with two bromine atoms and a 2-bromoethoxy group. Its structure, possessing both aryl and alkyl bromide functionalities, suggests a versatile reactivity profile. While specific applications for this compound are not well-documented in current scientific literature, its classification within the broader family of polybrominated ethers indicates potential relevance in materials science and as a synthetic intermediate. This guide aims to bridge the existing information gap by providing a detailed analysis of its predicted properties and reactivity, thereby equipping researchers with the knowledge to explore its synthetic utility.

Molecular Structure and Identification

The molecular structure of this compound is fundamental to understanding its chemical behavior. The presence of both sp²-hybridized carbon-bromine bonds on the aromatic ring and an sp³-hybridized carbon-bromine bond on the ethoxy chain dictates its reactivity.

Caption: Hypothetical synthesis of this compound.

Causality behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate is chosen to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion without causing significant side reactions with the alkyl halide.

-

Solvent: A polar aprotic solvent like acetone is suitable for this type of reaction as it can dissolve the reactants but does not participate in the reaction itself.

-

Electrophile: 1,2-dibromoethane provides the 2-bromoethoxy moiety. An excess of this reagent might be used to favor the desired substitution over potential elimination reactions.

Predicted Reactivity

The reactivity of this compound is dictated by its three bromine substituents.

-

Aryl Bromides: The two bromine atoms attached to the benzene ring are expected to be relatively unreactive towards nucleophilic substitution under standard conditions due to the strength of the C(sp²)-Br bond. [1]However, they can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. [2]These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two aryl bromides offers the potential for sequential or double coupling reactions, allowing for the construction of complex molecular architectures.

-

Alkyl Bromide: The primary alkyl bromide on the ethoxy side chain is more susceptible to nucleophilic substitution (SN2) reactions. It can react with a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups. This provides a synthetic handle for further molecular elaboration.

Sources

A Spectroscopic Guide to 1,3-Dibromo-2-(2-bromoethoxy)benzene: Elucidating Molecular Structure

The Molecular Blueprint: Structure and Expected Spectral Features

1,3-Dibromo-2-(2-bromoethoxy)benzene possesses a unique substitution pattern that gives rise to a distinct spectral fingerprint. The presence of three bromine atoms, an ether linkage, and an aromatic ring with a specific substitution pattern are all key features that will be interrogated using spectroscopic techniques. The asymmetry of the molecule is expected to result in a complex and informative set of signals in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit signals in both the aromatic and aliphatic regions. The aromatic protons will be influenced by the deshielding effect of the benzene ring and the electron-withdrawing bromine atoms. The protons of the ethoxy group will show characteristic shifts and coupling patterns.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 (Aromatic) | 7.20 - 7.40 | m | - |

| H-5 (Aromatic) | 6.90 - 7.10 | t | 7.5 - 8.5 |

| -O-CH₂- | ~ 4.3 | t | ~ 6.0 |

| -CH₂-Br | ~ 3.7 | t | ~ 6.0 |

Note: These are predicted values based on structurally similar compounds. Actual chemical shifts may vary.

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-O) | 150 - 155 |

| C-1, C-3 (C-Br) | 115 - 120 |

| C-4, C-6 | 130 - 135 |

| C-5 | 125 - 130 |

| -O-CH₂- | 68 - 72 |

| -CH₂-Br | 30 - 35 |

Note: These are predicted values based on the analysis of related structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100 - 3000 | C-H | Aromatic |

| 2950 - 2850 | C-H | Aliphatic |

| 1580 - 1450 | C=C | Aromatic Ring |

| 1250 - 1000 | C-O | Aryl-alkyl ether |

| 700 - 500 | C-Br | Bromoalkane/Bromoarene |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to confirm the presence of functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 356, 358, 360, and 362, corresponding to the different combinations of bromine isotopes. The relative intensities of these peaks will be characteristic of a molecule containing three bromine atoms.

-

Key Fragmentation Pathways:

-

Loss of a bromine radical (•Br) from the ethoxy group.

-

Cleavage of the ether bond.

-

Loss of the entire bromoethoxy group.

-

Proposed Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for GC-MS:

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10 µg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 300 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and validated approach to its structural characterization. The predicted data and methodologies outlined in this guide offer a robust framework for researchers and scientists in the fields of drug development and chemical synthesis to confidently identify and assess the purity of this and structurally related molecules. The key to successful spectral interpretation lies in a thorough understanding of the underlying principles of each technique and a methodical approach to data acquisition and analysis.

References

No direct experimental data for this compound was found. The information presented is based on general spectroscopic principles and data for analogous compounds. For reference, information on related compounds can be found at:

synthesis of 1,3-Dibromo-2-(2-bromoethoxy)benzene from 2,6-dibromophenol

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-2-(2-bromoethoxy)benzene

Executive Summary: This guide provides a comprehensive technical overview for the . The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of the ether linkage. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety assessments of the reagents involved, and recommendations for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights to perform this synthesis efficiently and safely, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction and Strategic Overview

This compound is a polyhalogenated aromatic ether. Its structure, featuring a dibrominated benzene ring connected to a bromoethyl group via an ether linkage, makes it a potentially valuable intermediate in organic synthesis. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the overall scaffold could be explored in the development of novel materials or as a fragment in medicinal chemistry.

The most direct and reliable synthetic route to this target molecule is the Williamson ether synthesis.[1][2] This classical SN2 reaction involves the deprotonation of a phenol (or alcohol) to form a highly nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.[3] In this specific application, 2,6-dibromophenol is deprotonated by a strong, non-nucleophilic base to form the corresponding phenoxide. This intermediate then reacts with 1,2-dibromoethane to yield the desired product. The selection of a primary alkyl halide (1,2-dibromoethane) is crucial for maximizing the yield of the substitution product and minimizing the competing E2 elimination pathway.[4][5]

Reaction Mechanism and Rationale

The synthesis proceeds in two fundamental steps, both typically performed in a one-pot setup.

Step 1: Deprotonation of 2,6-dibromophenol

The phenolic proton of 2,6-dibromophenol (pKa ≈ 6.7) is acidic and must be removed to generate the nucleophilic phenoxide ion.[6] For this purpose, sodium hydride (NaH) is an ideal choice. As a powerful, non-nucleophilic base, NaH reacts irreversibly with the phenol to form the sodium phenoxide and hydrogen gas (H₂).[7] This drives the acid-base equilibrium completely to the product side, ensuring full conversion to the active nucleophile. The use of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is essential to prevent the violent reaction of NaH with protic solvents like water.[8][9]

Step 2: Nucleophilic Substitution (SN2)

The resulting 2,6-dibromophenoxide ion is a potent nucleophile. It attacks one of the primary carbons of 1,2-dibromoethane in a classic SN2 fashion.[1] This backside attack displaces a bromide ion as the leaving group, forming the C-O ether bond and yielding the final product, this compound. Using 1,2-dibromoethane as the electrophile provides the required 2-bromoethoxy moiety directly.

Below is a diagram illustrating the chemical reaction mechanism.

Hazard and Safety Assessment

This synthesis involves several hazardous materials requiring strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil, NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[7][9][10] It is highly corrosive and can cause severe burns upon contact with skin or eyes, especially in the presence of moisture.[8][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon). Fires involving NaH must not be extinguished with water or carbon dioxide; use a Class D fire extinguisher or smother with dry sand.[9]

-

2,6-Dibromophenol: This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes skin and serious eye irritation.[12][13] Local exhaust ventilation is recommended to minimize dust inhalation.[6]

-

1,2-Dibromoethane: This reagent is toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and causes serious eye and skin irritation.[14][16] It is also a flammable liquid.[17] Store in a cool, well-ventilated area away from ignition sources.[16][17]

-

Anhydrous Solvents (THF/DMF): These solvents are flammable and should be handled with care. Avoid sources of ignition.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

Materials and Equipment

| Material/Equipment | Specification |

| 2,6-Dibromophenol | 99% purity |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil |

| 1,2-Dibromoethane | ≥99% purity, anhydrous |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |

| Diethyl Ether | Anhydrous |

| Saturated Sodium Bicarbonate | Aqueous solution (aq.) |

| Brine | Saturated NaCl (aq.) |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | Three-neck, oven-dried |

| Reflux condenser | Oven-dried |

| Addition funnel | Oven-dried |

| Magnetic stirrer and stir bar | - |

| Inert gas supply | Nitrogen or Argon with manifold |

| Syringes and needles | - |

| Rotary evaporator | - |

| Chromatography column | Glass, appropriate size |

| Silica Gel | 230-400 mesh |

Step-by-Step Synthesis Procedure

The following diagram outlines the general workflow for the synthesis.

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the apparatus under vacuum or oven-dry and assemble it hot, allowing it to cool under a stream of nitrogen or argon.

-

Reagent Addition: To the flask, add 2,6-dibromophenol (1.0 eq). Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.2 M.

-

Phenoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) in small portions over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium phenoxide.

-

SN2 Reaction: Once phenoxide formation is complete, add 1,2-dibromoethane (2.0-3.0 eq) to the reaction mixture via syringe. Using an excess of the dihalide minimizes the formation of a bis-ether byproduct.

-

Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF). Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 12-24 hours.

-

Workup and Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product will likely be an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data and Characterization

Table of Reagents (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2,6-Dibromophenol | 251.90[6] | 10.0 | 1.0 | 2.52 g |

| Sodium Hydride (60%) | 24.00 (as NaH)[7] | 11.0 | 1.1 | 0.44 g (of 60% disp.) |

| 1,2-Dibromoethane | 187.86[14] | 25.0 | 2.5 | 4.70 g (2.16 mL) |

| Anhydrous THF | - | - | - | 50 mL |

Expected Product Characteristics

-

Molecular Formula: C₈H₇Br₃O[18]

-

Molecular Weight: 358.85 g/mol [18]

-

Appearance: Expected to be a liquid or low-melting solid.[18]

-

Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum is expected to show characteristic triplets for the -OCH₂CH₂Br protons and aromatic signals corresponding to the 1,2,3-trisubstituted benzene ring.

Conclusion

The via the Williamson ether synthesis is a robust and high-yielding procedure when conducted with appropriate attention to anhydrous conditions and safety protocols. The strategic use of sodium hydride ensures complete formation of the reactive phenoxide, and the selection of a primary dihalide favors the desired SN2 pathway. This guide provides a detailed framework, from mechanistic understanding to practical execution, enabling researchers to successfully prepare this versatile chemical intermediate for further applications.

References

-

SODIUM HYDRIDE HAZARD SUMMARY. (2001). NJ.gov. [Link]

-

Sodium hydride. Wikipedia. [Link]

-

1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent. [Link]

-

1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

Sodium hydride. PubChem - NIH. [Link]

-

Safety data sheet - 1,2-dibromoethane. (2023). Carl Roth. [Link]

-

2,6-Dibromophenol. PubChem - NIH. [Link]

-

Material Safety Data Sheet - 2,6-Dibromophenol, 99+%. Cole-Parmer. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Experiment 06 Williamson Ether Synthesis. Truman State University. [Link]

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Product of Williamson Synthesis. (2017). Chemistry Stack Exchange. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium hydride - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. lobachemie.com [lobachemie.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. echemi.com [echemi.com]

- 17. agilent.com [agilent.com]

- 18. Benzene, 1,3-dibromo-2-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]

The Bromoethoxyaryl Motif: A Nexus of Reactivity in Synthetic Chemistry

An In-depth Technical Guide:

Abstract

The 1-(2-bromoethoxy)aryl scaffold is a cornerstone in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This functional group offers a versatile handle for molecular elaboration, characterized by a delicate interplay of reactivity between the alkyl bromide, the ether linkage, and the aromatic core. This guide provides an in-depth exploration of the synthesis and chemical behavior of bromoethoxy-substituted aromatic compounds. We will dissect the causality behind experimental choices for their synthesis, detail the competing pathways of nucleophilic substitution and elimination at the ethyl side-chain, analyze the conditions for ether cleavage, and evaluate the directing effects of the bromoethoxy group on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this motif for advanced molecular design.

Introduction: The Strategic Value of the Bromoethoxy Group

In the intricate landscape of drug discovery and materials science, the ability to predictably and efficiently modify a core scaffold is paramount. The bromoethoxyaryl group serves as an exemplary bifunctional linker. It provides a stable, electron-donating ether connection to an aromatic system while simultaneously presenting a reactive alkyl bromide for subsequent chemical diversification. This duality allows for a modular approach to synthesis, where the aromatic core can be tailored for target engagement (e.g., protein binding) and the bromoethoxy tail can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, or metabolic stability.[1] Its prevalence in synthetic programs stems from this inherent versatility, making a deep understanding of its reactivity essential for its effective application.

Synthesis of Bromoethoxy Aromatic Compounds

The most reliable and widely adopted method for the synthesis of aryl bromoethoxy ethers is the Williamson ether synthesis.[2] This reaction proceeds via a robust SN2 mechanism and is prized for its high yields and operational simplicity.

Core Mechanism: The Williamson Ether Synthesis

The synthesis involves two primary steps: the deprotonation of a phenol to form a highly nucleophilic phenoxide, followed by the reaction of this phenoxide with a suitable electrophile, typically 1,2-dibromoethane.[3][4]

-

Phenoxide Formation: A phenol is treated with a base to abstract the acidic phenolic proton. The choice of base is critical and depends on the pKa of the phenol. For simple phenols, strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are effective. For electron-deficient (and therefore more acidic) phenols, milder bases such as potassium carbonate (K₂CO₃) can be employed.

-

Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This is a classic SN2 displacement, where the bromide ion serves as the leaving group.[3] The use of a dipolar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is advantageous as it solvates the cation of the base without solvating the nucleophile, thereby increasing its reactivity.

Caption: Workflow for Williamson Ether Synthesis.

Validated Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

This protocol details the synthesis using an electron-deficient phenol, demonstrating the robustness of the method. The nitro group serves as a powerful electron-withdrawing group (EWG), which is useful for subsequent demonstrations of aromatic reactivity.

Materials:

-

4-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (3.0 eq). Using an excess of the dihalide minimizes the formation of the dimeric diether byproduct.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-bromoethoxy)-4-nitrobenzene.

Reactivity of the Bromoethyl Side-Chain

The terminal bromine atom on the ethoxy chain is a primary alkyl halide, making it an excellent substrate for nucleophilic substitution and, under certain conditions, elimination.

Nucleophilic Substitution (SN2)

The primary carbon bearing the bromine is sterically unhindered, making the SN2 pathway highly favorable.[3] This reaction allows for the introduction of a wide array of functional groups.

-

With N-nucleophiles: Amines, azides (N₃⁻), and other nitrogen-based nucleophiles react readily to form the corresponding substituted products. This is a common strategy for building molecules with pharmacologically relevant amine groups.

-

With O-nucleophiles: Alkoxides and hydroxides can displace the bromide, though intramolecular cyclization or elimination can be competing pathways.

-

With C-nucleophiles: Cyanide (CN⁻) is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination (E2)

When treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an E2 elimination can compete with or even dominate substitution. This reaction results in the formation of an aryl vinyl ether. The choice of a non-nucleophilic, bulky base is key to favoring this pathway.

Caption: Competing SN2 and E2 pathways.

Reactivity of the Ether Linkage: Acid-Catalyzed Cleavage

Aryl alkyl ethers are generally stable but can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI.[5][6] The reaction proceeds by protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[6]

The subsequent step depends on the nature of the groups attached to the oxygen.[7]

-

The C(aryl)-O bond is strong and resistant to cleavage because an SN2 attack on an sp²-hybridized carbon is difficult, and the formation of an aryl cation for an SN1 pathway is highly unfavorable.

-

Therefore, the nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs exclusively at the ethyl group's carbon atom adjacent to the oxygen.

The final products of cleaving an aryl bromoethoxy ether with excess HBr are the corresponding phenol and 1,2-dibromoethane.[8]

Caption: Mechanism of acid-catalyzed ether cleavage.

Reactivity of the Aromatic Ring

The bromoethoxy substituent significantly influences the reactivity of the aromatic ring, primarily in electrophilic aromatic substitution (EAS).

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The ether oxygen is an activating group and an ortho, para-director.[9] This is due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during electrophilic attack.

-

Activation: The electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

-

Orientation: When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen. This creates a highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This level of stabilization is not possible if the attack occurs at the meta position.[10] Therefore, substitution occurs preferentially at the ortho and para sites.[11]

| Substituent Group | Nature | Directing Effect |

| -O-CH₂CH₂Br | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CH₃ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -C(O)R | Deactivating | Meta |

| Table 1: Comparison of Substituent Effects in EAS. |

Nucleophilic Aromatic Substitution (SNAr)

The bromoethoxy group itself is electron-donating and does not activate the ring for SNAr. However, if the aromatic ring possesses strong electron-withdrawing groups (EWGs) such as a nitro group at positions ortho or para to a suitable leaving group (like a halogen), SNAr can occur.[12][13] In such a scenario, the bromoethoxy group would remain intact while substitution occurs elsewhere on the ring. The presence of the activating bromoethoxy group would, however, disfavor this reaction compared to a ring with only deactivating groups.

Role in Cross-Coupling Reactions

Aromatic compounds containing the bromoethoxy group can be valuable substrates in transition-metal-catalyzed cross-coupling reactions. The stability of the ether linkage and the alkyl bromide under many standard coupling conditions is a key advantage.

-

C-O Bond Activation: While generally stable, the C(aryl)-O ether bond can be cleaved and functionalized using specialized nickel catalyst systems.[14] This advanced reaction allows aryl ethers to be used as coupling partners, though it requires specific conditions that are typically harsher than those used for aryl halides.

-

Palladium-Catalyzed Couplings: If the aromatic ring also contains a halide (Cl, Br, I) or a triflate, this position can undergo standard palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig C-N or C-O coupling) while leaving the bromoethoxy group untouched, provided the conditions are carefully controlled.[1][15] This orthogonality is crucial for complex molecule synthesis. For instance, a palladium-catalyzed C-O cross-coupling can be used to synthesize fluorinated alkyl aryl ethers, a motif found in medicinal chemistry.[1]

Applications in Drug Discovery

The bromoethoxyaryl moiety is a privileged scaffold in drug development. It often serves as a key intermediate for linking a pharmacophore (the aryl part) to a side chain that can be modified to optimize drug-like properties.[16][]

-

Linker Chemistry: The terminal bromide can be displaced by various nucleophiles to attach different functional groups, enabling the exploration of structure-activity relationships (SAR). For example, attaching amines or small heterocyclic rings can improve solubility or introduce new hydrogen bonding interactions with a biological target.

-

Bioisosteric Replacement: The ethoxy portion can be part of a larger chain that acts as a bioisostere for other functional groups, helping to fine-tune the electronic and steric profile of a lead compound.

-

Examples in Bioactive Molecules: While specific blockbuster drugs with this exact group might be less common as final APIs (the bromine is often displaced), the underlying (2-hydroxyethoxy)aryl or (2-aminoethoxy)aryl structures, derived directly from the bromo-intermediate, are found in numerous bioactive compounds. The synthesis of these derivatives relies heavily on the reactivity of the bromoethoxy precursor.

Conclusion

The reactivity of the bromoethoxy group in aromatic compounds is a study in controlled, site-selective chemistry. By understanding the factors that govern the competition between substitution and elimination at the side chain, the conditions required for ether cleavage, and the powerful directing influence on the aromatic ring, chemists can strategically exploit this functional group. Its utility as a versatile and reactive handle ensures its continued importance as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this valuable motif.

References

-

Le, C. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

MDPI. (N/A). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

-

Zhang, X., et al. (2021). Stability of the peroxide group in BaO2 under high pressure. ResearchGate. Available at: [Link]

-

MSU Chemistry. Ch17 Reactions of Aromatic Compounds. Available at: [Link]

-

PubMed. (2024). Developing an Arene Binuclear Ruthenium(II) Complex to Induce Ferroptosis and Activate the cGAS-STING Pathway. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

PubMed. (2009). Effects of Substituent and Leaving Group on the Gas-Phase SN2 Reactions of Phenoxides With Halomethanes. Available at: [Link]

-

ACS Publications. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. Available at: [Link]

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. (2025). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Available at: [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

-

National Institutes of Health. Enabling synthesis in fragment-based drug discovery by reactivity mapping. Available at: [Link]

-

MSU Chemistry. Aromatic Reactivity. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

PubMed. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. Available at: [Link]

-

Wikipedia. Ether cleavage. Available at: [Link]

-

ResearchGate. (2025). Regioselective Synthesis of Para‐Bromo Aromatic Compounds. Available at: [Link]

-

DSpace@MIT. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at: [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available at: [Link]

-

MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

Royal Society of Chemistry. (N/A). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Available at: [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. francis-press.com [francis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. stpeters.co.in [stpeters.co.in]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to Polybrominated Alkoxybenzenes in Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Familiar Halogens

In the vast landscape of chemical research, certain molecular scaffolds often take center stage, while others, equally rich in potential, remain in the wings. Polybrominated alkoxybenzenes represent one such underexplored class of compounds. While their structural cousins, the polybrominated diphenyl ethers (PBDEs), have been extensively studied for their roles as flame retardants and their environmental impact, the unique reactivity and structural versatility offered by the alkoxy substitution pattern remain a largely untapped resource for innovation. This guide serves as a deep dive into the core scientific principles and potential research applications of polybrominated alkoxybenzenes, aiming to equip researchers with the foundational knowledge and technical insights necessary to harness their capabilities. As a senior application scientist, the narrative that follows is built not just on established chemical principles but on the practical considerations that drive successful research and development.

I. The Foundation: Synthesis and Physicochemical Properties

The journey into the applications of polybrominated alkoxybenzenes begins with a firm understanding of their synthesis and inherent chemical characteristics. The strategic placement of bromine atoms on the benzene ring, coupled with the electronic influence of the alkoxy group, dictates their reactivity and physical behavior.

A. Synthesis: A Tale of Electrophilic Aromatic Substitution

The primary route to polybrominated alkoxybenzenes is through electrophilic aromatic substitution. The alkoxy group is a potent activating group, directing incoming electrophiles (bromine) to the ortho and para positions. However, the degree and selectivity of bromination are influenced by several factors.

A key study on the aqueous bromination of alkoxybenzenes provides valuable insights into the kinetics and selectivity of this reaction.[1] The research highlights that the structure of the alkoxy group significantly impacts the rate of bromination due to both electronic and steric effects.[1] For instance, as the steric bulk of the alkyl portion of the alkoxy group increases (e.g., from ethoxy to tert-butoxy), the rate of bromination at the para position shows a corresponding increase in reactivity from tert-butoxy < ethoxy < isopropoxy.[1] This trend is a result of the interplay between the electron-donating nature of the substituent and unfavorable steric hindrance.[1]

Table 1: Influence of Alkoxy Substituent on Bromination Rate [1]

| Alkoxy Substituent | Relative Reactivity (para-bromination) |

| tert-butoxy | < |

| ethoxy | ≈ |

| isopropoxy | > |

Note: This table illustrates the general trend in reactivity as influenced by the steric and electronic properties of the alkoxy group.

The following is a generalized protocol for the electrophilic bromination of an alkoxybenzene, based on established chemical principles.

Materials:

-

Alkoxybenzene (e.g., anisole, phenetole)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetic acid, dichloromethane)

-

Lewis acid catalyst (optional, e.g., FeBr₃)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the alkoxybenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using a catalyst, add it to the flask.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine or NBS in the same solvent to the flask via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the electrophilic bromination of an alkoxybenzene.

B. Physicochemical Properties

The physical and chemical properties of polybrominated alkoxybenzenes are dictated by the number and position of bromine atoms and the nature of the alkoxy group. Generally, increasing the degree of bromination leads to:

-

Increased Molecular Weight and Density: The addition of heavy bromine atoms significantly increases the molar mass.

-

Higher Melting and Boiling Points: Increased van der Waals forces between molecules result in elevated melting and boiling points.

-

Decreased Solubility in Polar Solvents: The introduction of multiple nonpolar bromine atoms reduces solubility in solvents like water.

-

Increased Lipophilicity: The hydrophobic nature of the brominated aromatic ring makes these compounds more soluble in fats and nonpolar organic solvents.

These properties are crucial for predicting their behavior in various applications, from their solubility in reaction media to their potential for bioaccumulation.

II. Applications in Organic Synthesis: Versatile Building Blocks

The true potential of polybrominated alkoxybenzenes in research lies in their utility as versatile building blocks for the synthesis of more complex molecules. The carbon-bromine bond is a key functional group that can participate in a variety of powerful cross-coupling reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

Polybrominated alkoxybenzenes are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.[2][3][4] These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction couples the polybrominated alkoxybenzene with an organoboron compound, typically a boronic acid or ester.[2] It is a highly versatile and widely used method for forming biaryl linkages. The reaction generally exhibits good functional group tolerance.[5]

-

Stille Coupling: This reaction involves the coupling of the polybrominated alkoxybenzene with an organotin compound.[3] While effective, the toxicity of organotin reagents is a significant drawback.[6]

-

Heck Coupling: The Heck reaction couples the polybrominated alkoxybenzene with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of styrenyl and related compounds.

The differential reactivity of C-Br bonds at various positions on the aromatic ring can allow for sequential, site-selective cross-coupling reactions, providing a pathway to unsymmetrically substituted products.

Caption: Cross-coupling reactions utilizing polybrominated alkoxybenzenes.

III. Materials Science: Precursors to Functional Materials

The rigid aromatic core and the potential for functionalization through cross-coupling reactions make polybrominated alkoxybenzenes attractive precursors for a variety of functional materials.

A. Polymer Synthesis

Polybrominated alkoxybenzenes can serve as monomers in step-growth polymerization reactions.[7] For instance, through repeated cross-coupling reactions, they can be used to synthesize conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymers can be tuned by the choice of the comonomer and the degree of bromination of the alkoxybenzene precursor.

B. Liquid Crystals

The introduction of bromine atoms as lateral substituents can influence the mesomorphic properties of molecules, making polybrominated alkoxybenzenes potential building blocks for liquid crystals.[1] The size and polarizability of the bromine atoms can affect the intermolecular interactions that drive the formation of liquid crystalline phases. By carefully designing the molecular structure, including the length and branching of the alkoxy chain and the pattern of bromination, it may be possible to create novel liquid crystalline materials with tailored properties for applications in displays and optical storage devices.[8][9]

IV. Medicinal Chemistry: Scaffolds for Drug Discovery

While the direct pharmacological activity of polybrominated alkoxybenzenes is not extensively documented, their role as synthetic intermediates makes them relevant to medicinal chemistry and drug discovery. The ability to introduce a variety of substituents onto the alkoxybenzene core through cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for biological screening.

The alkoxybenzene moiety itself is present in numerous biologically active molecules. By using polybrominated alkoxybenzenes as a starting point, medicinal chemists can explore the structure-activity relationships (SAR) of a particular pharmacophore by systematically modifying the substitution pattern on the aromatic ring. This approach can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.[10][11]

V. Future Perspectives and Conclusion

The potential applications of polybrominated alkoxybenzenes in research are both broad and largely unexplored. While their utility as versatile building blocks in organic synthesis is clear, their application in materials science and medicinal chemistry is still in its nascent stages. Future research in this area could focus on:

-

Developing novel and efficient methods for the selective polybromination of alkoxybenzenes.

-

Exploring the use of these compounds in the synthesis of novel conjugated polymers with tailored optoelectronic properties.

-

Designing and synthesizing new liquid crystalline materials based on polybrominated alkoxybenzene scaffolds.

-

Utilizing these compounds as platforms for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

-

Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. MDPI. Available at: [Link]

-

Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Available at: [Link]

-

Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals. MDPI. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

(PDF) Liquid Crystals IV - Electro-optic Effects in p-Alkoxybenzylidene p'-Aminoalkylphenones and Related Compounds. ResearchGate. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Sequence-controlled alternating block polychalcogenophenes: synthesis, structural characterization, molecular properties, and transistors for bromine detection. National Institutes of Health. Available at: [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]

-

Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. ResearchGate. Available at: [Link]

-

Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. YouTube. Available at: [Link]

-

Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. YouTube. Available at: [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. Available at: [Link]

-

Halogen-Bonded Liquid Crystals. White Rose Research Online. Available at: [Link]

-

Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. National Institutes of Health. Available at: [Link]

-

Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Oxford Academic. Available at: [Link]

-

Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. National Institutes of Health. Available at: [Link]

-

Poly(3,4-ethylenedioxyselenophene) and its derivatives: novel organic electronic materials. ACS Publications. Available at: [Link]

-

Ethnomedicinal Uses, Phytochemistry, Pharmacological Activities, and Toxicology of the Subfamily Gomphrenoideae (Amaranthaceae): A Comprehensive Review. National Institutes of Health. Available at: [Link]

-

The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. National Institutes of Health. Available at: [Link]

-

Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation. Royal Society of Chemistry. Available at: [Link]

-

A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. ResearchGate. Available at: [Link]

-

Stilbene derivatives as new perspective in antifungal medicinal chemistry. National Institutes of Health. Available at: [Link]

-

Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations. MDPI. Available at: [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. National Institutes of Health. Available at: [Link]

-

Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding [beilstein-journals.org]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 1,3-Dibromo-2-(2-bromoethoxy)benzene

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Context

This compound is a polybrominated aromatic ether. While specific toxicological data for this compound is limited, its structure suggests it belongs to a class of chemicals, polybrominated diphenyl ethers (PBDEs) and related compounds, which are recognized for their potential environmental persistence and health hazards.[1][2][3] Compounds in this family are known to pose risks such as toxicity and potential for bioaccumulation.[1][3] Furthermore, thermal decomposition of brominated aromatic compounds can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.[4] Therefore, a cautious and well-documented approach to handling is paramount.

Physicochemical and Inferred Hazard Data

A comprehensive understanding of the chemical's properties is the foundation of a robust safety protocol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃O | [5] |

| Molecular Weight | 358.85 g/mol | [5] |

| Appearance | Reported as a liquid | [5] |

| Purity | Typically available at 95% | [5] |

Inferred GHS Hazard Classification

Due to the absence of a specific Safety Data Sheet, the following GHS classification is inferred from structurally related compounds like (2-Bromoethoxy)benzene and other brominated benzenes.[6][7] This classification should be considered provisional and used as a basis for a conservative risk assessment.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Primary Engineering Controls

All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors and containment of any potential spills. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is dictated by the inferred hazards. The following diagram outlines the decision-making process for appropriate PPE selection.

Caption: PPE selection workflow based on inferred hazards.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to minimize exposure and ensure laboratory safety.

Weighing and Dispensing Protocol

-

Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood is operational.

-

Containment: Perform all weighing and dispensing activities within the fume hood. Place a weigh boat on the analytical balance.

-

Transfer: Carefully uncap the reagent bottle. Use a clean pipette or spatula to transfer the required amount of this compound to the weigh boat.

-

Sealing: Immediately recap the reagent bottle securely.

-

Cleanup: Clean any minor drips or spills within the fume hood immediately using a suitable absorbent material. Dispose of contaminated materials as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Requirements

Proper storage is essential to maintain the integrity of the chemical and prevent accidental release.

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[8][9]

-

Security: If possible, store in a locked cabinet or area with restricted access.

Emergency Procedures

A clear and practiced emergency plan is critical for responding effectively to incidents.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision workflow for spill response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Containers: Collect all contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]

Conclusion

While this compound lacks a comprehensive, compound-specific safety profile, its structural characteristics warrant a high degree of caution. By employing robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of potential hazards, is the most critical tool for protecting personnel and the research environment.

References

-

[Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (2024). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-